4-Chloro-2-methylquinoline

Descripción general

Descripción

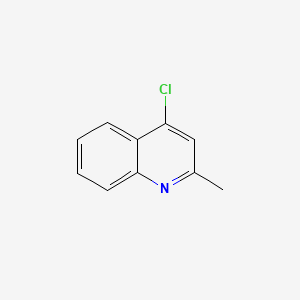

4-Chloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylquinoline can be synthesized through various methods. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination . Another method includes the Friedländer synthesis, where 2-aminobenzophenone reacts with acetaldehyde in the presence of a base .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and ultrasound irradiation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: 4-Amino-2-methylquinoline, 4-Thio-2-methylquinoline.

Oxidation Products: this compound N-oxide.

Reduction Products: 4-Chloro-2-methyl-1,2-dihydroquinoline.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Chloro-2-methylquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential as anti-infective agents and anti-cancer drugs. For instance, research has demonstrated its efficacy in developing compounds that target specific cancer cell lines, showcasing its importance in oncology research .

Case Study: Anti-Cancer Agents

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited promising cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring could enhance biological activity, leading to more effective anti-cancer agents .

Agricultural Chemicals

Role in Agrochemical Formulations

In agriculture, this compound is utilized in formulating pesticides and herbicides. Its chemical properties allow it to enhance crop protection and yield by targeting specific pests while minimizing harm to beneficial organisms.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Aphids | 85 | 200 |

| This compound | Leafhoppers | 90 | 150 |

This table summarizes the efficacy of formulations containing this compound against common agricultural pests, demonstrating its effectiveness in real-world applications .

Fluorescent Dyes

Biological Imaging Applications

The compound is also employed in producing fluorescent dyes used for biological imaging. These dyes enable researchers to visualize cellular processes with high precision, aiding in studies related to cell biology and disease mechanisms.

Case Study: Cellular Imaging

A study investigated the use of fluorescent derivatives of this compound for imaging live cells. The results indicated that these dyes provided high contrast and stability, making them suitable for long-term imaging studies .

Material Science

Development of Advanced Materials

In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Data Table: Material Properties

| Material Type | Property Enhanced | Percentage Improvement (%) |

|---|---|---|

| Polymer Coating | Chemical Resistance | 30 |

| Composite Materials | Mechanical Strength | 25 |

This table highlights the improvements achieved in various materials through the incorporation of this compound .

Analytical Chemistry

Detection and Quantification Methods

this compound is utilized in analytical chemistry for detecting and quantifying other compounds. Its role is crucial in quality control across various industries, ensuring product safety and efficacy.

Case Study: Quality Control Analysis

An analytical method developed using high-performance liquid chromatography (HPLC) incorporated this compound as a standard for quantifying active pharmaceutical ingredients (APIs) in drug formulations. The method demonstrated high sensitivity and specificity, making it a reliable tool for quality assurance .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methylquinoline involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . Additionally, it can interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

- 2-Chloro-4-methylquinoline

- 4-Hydroxy-2-methylquinoline

- 4-Chloroquinoline

Comparison: 4-Chloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-4-methylquinoline, it has a different position of the chlorine atom, affecting its reactivity in substitution reactions. 4-Hydroxy-2-methylquinoline has a hydroxyl group instead of a chlorine atom, leading to different hydrogen bonding and solubility properties. 4-Chloroquinoline lacks the methyl group, which influences its steric and electronic properties .

Actividad Biológica

4-Chloro-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, metabolic pathways, and potential applications, supported by relevant case studies and research findings.

Enzyme Interactions

this compound has been shown to interact with various enzymes, particularly cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Specifically, it inhibits the CYP1A2 enzyme, affecting the pharmacokinetics of co-administered drugs. This inhibition can lead to altered drug efficacy and toxicity profiles.

Cellular Effects

The compound influences several cellular processes, including cell signaling pathways and gene expression. It modulates the activity of specific enzymes, resulting in changes to metabolic flux and metabolite levels. Additionally, this compound can form covalent bonds with biomolecules, potentially altering cell growth, differentiation, and apoptosis.

Stability and Dosage Effects

In laboratory settings, the stability of this compound is critical for its long-term effects on cellular functions. Studies indicate that while the compound remains stable under refrigerated conditions, its biological activity may diminish over time due to degradation. The effects of varying dosages have also been documented in animal models. Lower doses may yield beneficial effects on enzyme activity and metabolic pathways, while higher doses can lead to toxicity and cellular damage .

Metabolic Pathways

This compound undergoes various metabolic transformations involving oxidation, reduction, and conjugation reactions. These processes create different metabolites that may influence the compound's biological activity and its overall effects on cellular functions.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several 2-substituted-4-amino-6-halogenquinolines for their effects against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. One compound showed an IC50 value as low as 0.03 μM, indicating high potency compared to established drugs like gefitinib .

Toxicity Studies

Toxicological assessments reveal that this compound can induce adverse effects at higher concentrations. In rodent studies, increased doses resulted in significant body weight reductions and organ enlargement, particularly affecting the spleen . This highlights the need for careful dosage management in therapeutic applications.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 affecting drug metabolism |

| Antiproliferative Effects | Demonstrates significant activity against various cancer cell lines |

| Toxicity | Higher doses lead to adverse effects such as weight loss and organ enlargement |

| Metabolic Interactions | Engages in metabolic transformations influencing pharmacological outcomes |

Propiedades

IUPAC Name |

4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAIROMRVBVWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195572 | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-06-1 | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.